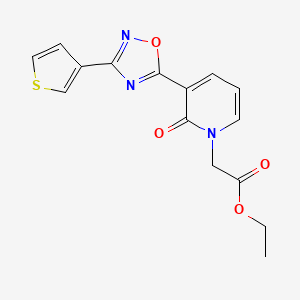

![molecular formula C19H16N2O4S B2693127 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2034263-11-9](/img/structure/B2693127.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

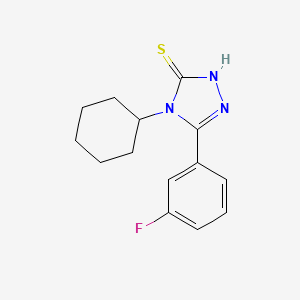

The compound you’re asking about seems to be a complex organic molecule that contains several different functional groups, including a benzo[b]thiophene, a furan, and an isoxazole . These are all types of heterocyclic compounds, which are cyclic compounds that contain atoms other than carbon in their rings .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The benzo[b]thiophene and furan groups would contribute aromatic rings to the structure, while the isoxazole group would add a three-membered ring with nitrogen and oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of aromatic rings could affect its solubility and reactivity .Scientific Research Applications

Heterocyclic Synthesis

Research indicates that benzo[b]thiophen-2-yl-hydrazonoesters, related to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide, are synthesized for their potential in forming a variety of nitrogen nucleophiles. These compounds can yield diverse derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, indicating their versatility in heterocyclic synthesis (Mohareb et al., 2004).

Synthesis and Reactivity Studies

Studies on the synthesis and reactivity of related compounds such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole and 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole have been conducted. These involve coupling reactions and treatment with various agents like P2S5 and potassium ferricyanide. These compounds undergo electrophilic substitution reactions, demonstrating the chemical reactivity of such structures (Aleksandrov et al., 2017; Aleksandrov et al., 2021).

Thromboxane Synthetase Inhibitors

Certain derivatives of benzo[b]thiophene have been investigated as thromboxane synthetase inhibitors. These compounds, including benzo[b]furan and benzo[b]thiophene carboxylic acids, have shown in vitro activity and are considered for their potential in vivo efficacy. This suggests a therapeutic application in inhibiting thromboxane production (Cross et al., 1986).

Analgesic Agents

Research has been conducted on 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and similar compounds as analgesic agents. These studies include synthesizing and evaluating their ability to produce gastric damage and inhibition of prostaglandin synthetase activity, indicating their potential medicinal applications (Boyle et al., 1986).

Deprotonative Metalation

Studies on deprotonative metalation using mixed lithium-zinc species involving benzo[b]thiophene and related compounds have been explored. This research has implications in the field of organic synthesis, particularly in functionalizing derivatives in a regioselective manner (L'Helgoual'ch et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound is beta-lactamase , an enzyme found in Escherichia coli (strain K12) . Beta-lactamase plays a crucial role in bacterial resistance by breaking down beta-lactam antibiotics, rendering them ineffective. By interacting with beta-lactamase, our compound aims to disrupt this resistance mechanism .

Mode of Action

Upon binding to beta-lactamase, our compound inhibits its enzymatic activity. This inhibition prevents the breakdown of beta-lactam antibiotics, enhancing their effectiveness against bacterial infections. Essentially, it disarms the bacterial defense system, allowing antibiotics to exert their full potential .

Biochemical Pathways

The affected pathways include those related to bacterial cell wall synthesis and maintenance. By inhibiting beta-lactamase, our compound indirectly supports the action of beta-lactam antibiotics, which target cell wall components. This disruption ultimately weakens bacterial cell walls, leading to cell lysis and death .

Result of Action

The compound’s action results in increased susceptibility of bacteria to beta-lactam antibiotics. By preserving the activity of these antibiotics, it contributes to more effective bacterial eradication and improved patient outcomes .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Specific details regarding these environmental effects remain undisclosed .

properties

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-19(23,17-9-12-5-2-3-7-16(12)26-17)11-20-18(22)13-10-15(25-21-13)14-6-4-8-24-14/h2-10,23H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZMISPVUVEQJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)(C3=CC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2693044.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2693045.png)

![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B2693047.png)

![(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine](/img/structure/B2693060.png)

![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate](/img/structure/B2693064.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)